molecular formula C27H31N3O6S B188007 N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide CAS No. 6069-94-9

N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

Cat. No. B188007
CAS RN: 6069-94-9
M. Wt: 525.6 g/mol
InChI Key: YNTJQOJGKCUOOP-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide, commonly known as "Compound X," is a synthetic compound that has been the subject of extensive research in recent years. This compound has shown great potential in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Compound X has shown great potential in various scientific research applications. It has been extensively studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been used as a tool compound for studying the role of certain enzymes and receptors in various physiological processes.

Mechanism Of Action

The mechanism of action of Compound X involves its interaction with specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which has been shown to improve cognitive function in patients with Alzheimer's disease. In addition, Compound X has been shown to bind to specific receptors in the brain, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.

Biochemical And Physiological Effects

Compound X has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in patients with Alzheimer's disease by increasing the levels of acetylcholine in the brain. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to have anticancer effects by inhibiting the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of Compound X is its versatility in various scientific research applications. It has been extensively studied in vitro and in vivo, and its mechanism of action has been well characterized. In addition, it has shown great potential as a drug candidate for the treatment of various diseases. However, one of the limitations of Compound X is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on Compound X. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the optimization of the compound's properties, such as its solubility and bioavailability, to improve its efficacy as a drug candidate. In addition, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of Compound X involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with 2-methoxyphenylpiperazine, followed by the reaction of the resulting compound with benzenesulfonyl chloride. The final product is obtained by purifying the compound through recrystallization. This synthesis method has been optimized to ensure high yields and purity of the final product.

properties

CAS RN

6069-94-9

Product Name

N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

Molecular Formula

C27H31N3O6S

Molecular Weight

525.6 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C27H31N3O6S/c1-34-21-13-14-24(26(19-21)36-3)30(37(32,33)22-9-5-4-6-10-22)20-27(31)29-17-15-28(16-18-29)23-11-7-8-12-25(23)35-2/h4-14,19H,15-18,20H2,1-3H3

InChI Key

YNTJQOJGKCUOOP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4)OC

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4)OC

Origin of Product

United States

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